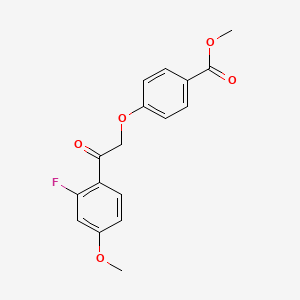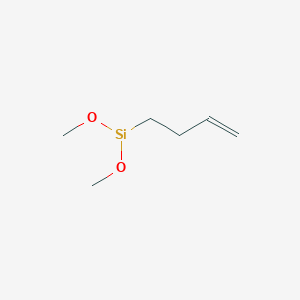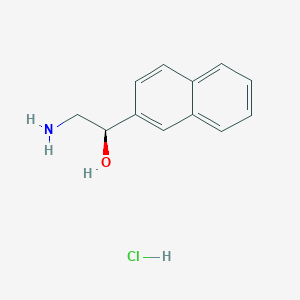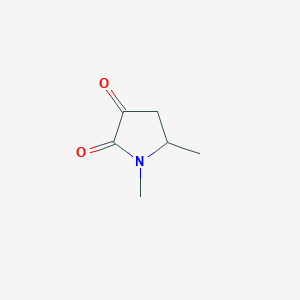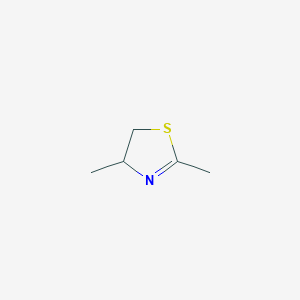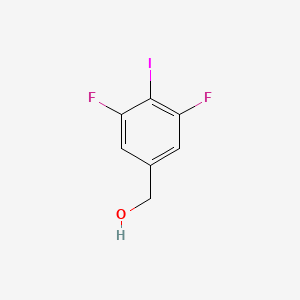
3,5-Difluoro-4-iodobenzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Difluoro-4-iodo-phenyl)-methanol is an organic compound with the molecular formula C7H5F2IO It is characterized by the presence of two fluorine atoms, one iodine atom, and a hydroxyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-iodo-phenyl)-methanol typically involves the iodination of a difluorobenzene derivative followed by a reduction process. One common method includes the following steps:
Iodination: A difluorobenzene derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the para position relative to the fluorine atoms.
Reduction: The resulting iodinated compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride to convert the carbonyl group to a hydroxyl group, yielding (3,5-Difluoro-4-iodo-phenyl)-methanol.
Industrial Production Methods
Industrial production of (3,5-Difluoro-4-iodo-phenyl)-methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(3,5-Difluoro-4-iodo-phenyl)-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (3,5-Difluoro-4-iodo-phenyl)aldehyde or ketone.
Reduction: Formation of (3,5-Difluoro-4-iodo-phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,5-Difluoro-4-iodo-phenyl)-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3,5-Difluoro-4-iodo-phenyl)-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
類似化合物との比較
Similar Compounds
- (3,5-Difluoro-4-iodo-phenyl)boronic acid
- 1-(3,5-Difluoro-4-iodo-phenyl)ethanone
Uniqueness
(3,5-Difluoro-4-iodo-phenyl)-methanol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C7H5F2IO |
|---|---|
分子量 |
270.01 g/mol |
IUPAC名 |
(3,5-difluoro-4-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 |
InChIキー |
PDYANEOTHILGMM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)I)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


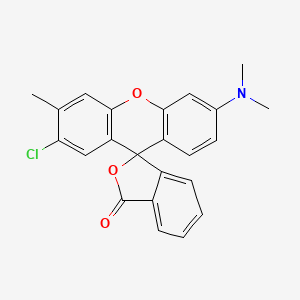
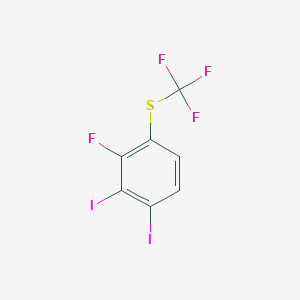
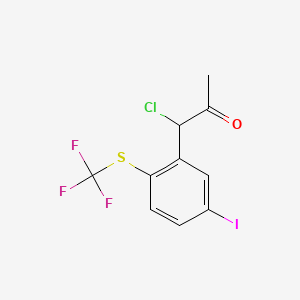
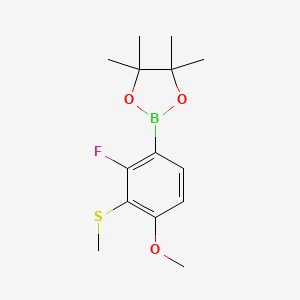
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)

